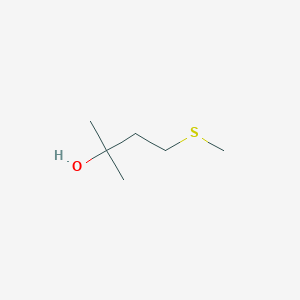

2-Methyl-4-(methylthio)butan-2-ol

Description

Academic Significance and Research Landscape of Branched Thioethers and Alcohols

The academic interest in molecules like 2-Methyl-4-(methylthio)butan-2-ol stems from the combined presence of the thioether and the sterically hindered (tertiary) alcohol functionalities.

Thioethers are crucial structural motifs in numerous contexts. They are integral components of many biologically active molecules and pharmaceutical compounds. rsc.orgresearchgate.netbeilstein-journals.org In organic synthesis, thioethers serve as important intermediates that can be transformed into other sulfur-containing groups like sulfoxides and sulfones. researchgate.net Furthermore, thioethers are widely studied in materials science for their ability to form self-assembled monolayers on metal surfaces, particularly gold. nih.govresearchgate.net They offer a potential alternative to thiols for surface modification, with advantages in stability against oxidation. nih.govresearchgate.net Research has shown that alkyl branching in thioethers has a significant effect on their self-assembly and intermolecular interactions. nih.govresearchgate.net

Tertiary alcohols present their own set of synthetic challenges and opportunities. The synthesis of enantiomerically pure tertiary alcohols is a significant challenge in organic chemistry. beilstein-journals.org Their reactions are often dominated by carbocation-mediated pathways (S_N1 and E1) due to the steric hindrance around the hydroxyl-bearing carbon, which impedes S_N2 reactions. beilstein-journals.org The development of stereoselective methods for the synthesis and transformation of tertiary alcohols remains an active area of research.

The combination of a thioether and a tertiary alcohol in a single branched molecule like this compound makes it a valuable substrate for studying the interplay between these two functional groups. Research in this area explores how the presence of the sulfur atom influences the reactivity of the tertiary alcohol and vice-versa. Such molecules are also model systems for developing new synthetic methods that can tolerate multiple functional groups and overcome steric challenges.

Historical Development and Evolution of Synthetic Strategies for Thioether-Containing Alcohols

The synthesis of thioethers has been a subject of vigorous investigation for decades, with a variety of methods developed to form the crucial carbon-sulfur bond. rsc.org The evolution of these strategies reflects the broader trends in organic synthesis towards greater efficiency, selectivity, and functional group tolerance.

Historically, the most traditional method for synthesizing thioethers is the S_N2 reaction between an alkyl halide and a thiolate nucleophile, analogous to the Williamson ether synthesis. masterorganicchemistry.com This method is effective for primary and some secondary alkyl halides but is severely limited for preparing thioethers at tertiary centers due to competing elimination reactions and the steric hindrance that disfavors the S_N2 pathway. beilstein-journals.orgmasterorganicchemistry.com

To overcome the limitations of simple substitution, synthetic chemists have developed numerous alternative strategies for preparing thioethers from alcohols, which are often more readily available than the corresponding halides.

Key Synthetic Approaches:

Activation of Alcohols: A common theme in modern methods is the in situ activation of the alcohol's hydroxyl group to transform it into a better leaving group. Classical strategies often involve a two-step process, such as converting the alcohol to a tosylate or halide before substitution with a thiol. rsc.org

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for converting alcohols directly into various functional groups, including thioethers, with inversion of stereochemistry. A modified Mitsunobu reaction using a thiol as the nucleophile has been applied to the synthesis of thioethers. beilstein-journals.org While efficient for primary and secondary alcohols, its application to hindered tertiary alcohols can be challenging, sometimes resulting in low yields. beilstein-journals.org

Isothiouronium Salts: More recent developments include the use of stable and odorless isothiouronium salts as deoxasulfenylating agents. rsc.orgresearchgate.net This thiol-free protocol allows for the stereoselective synthesis of thioethers from alcohols under mild conditions and tolerates a broad range of functional groups. rsc.org

Dehydrative Thioetherification: Metal-free dehydrative coupling of alcohols and thiols using strong acid catalysts like triflic acid or recyclable solid acids (e.g., Nafion) represents a move towards more sustainable and atom-economical processes. researchgate.net

Photochemical Methods: Innovative organocatalytic photochemical methods have emerged that enable the synthesis of aryl alkyl thioethers from inexpensive alcohols and aryl chlorides, using a thiourea (B124793) derivative as the sulfur source. nih.gov This approach avoids the use of malodorous thiols and proceeds under mild conditions. nih.gov

Metal-Catalyzed Cross-Coupling: While often used for aryl thioethers, copper-catalyzed reactions have been developed for the thioetherification of the C(aryl)–C(OH) bond in aryl alcohols, demonstrating the versatility of metal catalysis in C-S bond formation. nih.gov

The synthesis of a specific target like this compound would likely involve the addition of a methylthio-containing nucleophile to a precursor with a tertiary carbon electrophile or the addition of a methyl-containing nucleophile (like a Grignard reagent) to a ketone precursor containing the methylthio tail. For instance, a Grignard-type reaction of a suitable benzylmagnesium halide with isobutylene (B52900) oxide is a known method for preparing related tertiary alcohols like 2-methyl-4-phenylbutan-2-ol. google.com

Table 2: Overview of Synthetic Strategies for Thioethers from Alcohols

| Method | Description | Advantages | Limitations |

| Classical S_N2 | Two-step process: alcohol conversion to halide/tosylate, then substitution with thiolate. rsc.org | Well-established. | Multi-step; elimination side-reactions for 2°/3° alcohols. beilstein-journals.org |

| Mitsunobu Reaction | One-pot conversion of an alcohol and a thiol to a thioether using reagents like DEAD/DIAD and PPh₃. beilstein-journals.org | Good stereocontrol (inversion); mild conditions. | Stoichiometric phosphine (B1218219) oxide byproduct; low yields for hindered tertiary alcohols. beilstein-journals.org |

| Isothiouronium Salts | Use of stable isothiouronium salts to activate alcohols for thiol-free thioether synthesis. rsc.orgresearchgate.net | Odorless sulfur source; high functional group tolerance; scalable. rsc.org | Primarily demonstrated for primary and secondary alcohols. |

| Dehydrative Coupling | Acid-catalyzed reaction between an alcohol and a thiol, releasing water as the only byproduct. researchgate.net | Atom-economical; can use recyclable catalysts. researchgate.net | Requires strong acid; potential for side reactions with sensitive substrates. |

| Photochemical Synthesis | Organocatalyzed reaction using light to generate radicals for C-S bond formation from alcohols. nih.gov | Thiol-free; mild conditions; uses inexpensive starting materials. nih.gov | Primarily developed for aryl alkyl thioethers. |

Structure

3D Structure

Properties

Molecular Formula |

C6H14OS |

|---|---|

Molecular Weight |

134.24 g/mol |

IUPAC Name |

2-methyl-4-methylsulfanylbutan-2-ol |

InChI |

InChI=1S/C6H14OS/c1-6(2,7)4-5-8-3/h7H,4-5H2,1-3H3 |

InChI Key |

HAAWEOFFYXBQPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCSC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Methylthio Butan 2 Ol

Enantioselective and Diastereoselective Synthesis of 2-Methyl-4-(methylthio)butan-2-ol and its Stereoisomers

Chiral Catalyst-Mediated Approaches

The addition of organometallic reagents, such as Grignard reagents, to ketones can be rendered enantioselective through the use of chiral ligands. nih.govrsc.org These ligands coordinate to the metal center, creating a chiral environment that influences the direction of nucleophilic attack. While powerful, documented examples of this methodology being applied to 4-(methylthio)-2-butanone to produce chiral this compound are not available. Similarly, chiral ruthenium complexes have been shown to mediate enantioselective carbonyl additions, but their use for this specific target has not been described. nih.gov

Chemoenzymatic Synthesis Pathways

Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly selective means of producing chiral molecules. Enzymes such as ketoreductases are widely used for the asymmetric reduction of ketones to secondary alcohols. However, the synthesis of a tertiary alcohol like this compound from its ketone precursor requires an addition reaction, not a reduction. While enzymes capable of catalyzing such carbon-carbon bond formations exist, no studies have been published detailing a chemoenzymatic pathway to chiral this compound. Research into the biocatalytic production of related diols and other compounds shows the potential of this approach, but specific data for the target molecule is absent. researchgate.netmdpi.com

Novel Catalytic Systems for the Formation of this compound

Transition Metal-Catalyzed Coupling Reactions

Transition metals are central to many modern synthetic methods. While transition metal catalysts, including those based on copper, are used in a variety of coupling reactions, their application to form this compound has not been specifically reported. ias.ac.inuu.nl For instance, the synthesis of a related compound, 4-(methylthio)butane-1,2-diol, has been achieved through hydrogenation using a transition metal catalyst, but this does not create the tertiary alcohol structure.

Metal-Free and Organocatalytic Methods

Metal-free synthesis provides an alternative to transition metal-catalyzed reactions. As discussed under organocatalysis, while general methods for asymmetric synthesis without metals are abundant, rsc.org their specific application for the synthesis of this compound is not found in the current body of scientific literature.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key to this approach is the use of biocatalysis and heterogeneous catalysis, which can lead to higher efficiency, reduced waste, and milder reaction conditions.

Biocatalytic Approaches: Enzymes, as highly specific and efficient catalysts, offer a green alternative to traditional chemical methods. For the synthesis of chiral alcohols, reductases are of particular interest. A potential green synthetic route to an enantiomerically pure form of this compound could involve the asymmetric reduction of the corresponding ketone, 4-(methylthio)-2-butanone. The use of whole-cell biocatalysts or isolated enzymes can facilitate this transformation under mild, aqueous conditions, often with high enantioselectivity. mdpi.com For instance, research on the biocatalytic reduction of various ketoesters to their corresponding hydroxy esters using yeast strains like Candida and Pichia has shown high yields and enantiomeric excesses, a strategy that could be adapted for this target molecule. mdpi.com

Furthermore, lipase-catalyzed reactions are a cornerstone of green chemistry for forming or hydrolyzing esters under gentle conditions. Lipase-catalyzed transesterification in organic media, as demonstrated with the structurally similar tert-amyl alcohol, presents a viable green method for derivatizing the hydroxyl group of this compound. ebi.ac.uk

Heterogeneous and Solvent-Free Catalysis: The development of solid-supported catalysts is another key aspect of green synthesis, simplifying catalyst recovery and reuse. For the formation of the thioether linkage itself, greener methods avoid hazardous reagents and solvents. Research has demonstrated the synthesis of thioethers from thiols and alcohols using solid acid catalysts or under metal-free, solvent-free conditions. organic-chemistry.org For example, 2,4,6-trichloro-1,3,5-triazine (TAPC) has been used to efficiently catalyze the reaction between various thiols and benzylic alcohols under solvent-free conditions, offering a more environmentally friendly alternative to traditional methods. organic-chemistry.org While aliphatic alcohols like this compound are noted to be less reactive under these specific conditions, the principle of using recyclable, non-toxic catalysts remains a primary goal in designing its synthetic routes.

| Green Chemistry Approach | Potential Application in Synthesis/Derivatization | Advantages | Reference |

| Biocatalytic Reduction | Asymmetric reduction of 4-(methylthio)-2-butanone to chiral this compound. | High enantioselectivity, mild aqueous conditions, reduced waste. | mdpi.com |

| Lipase-Catalyzed Esterification | Selective esterification of the tertiary hydroxyl group. | High selectivity, mild conditions, avoidance of harsh acidic catalysts. | ebi.ac.uk |

| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., Nafion) for thioether formation. | Catalyst recyclability, reduced corrosion, simplified workup. | researchgate.net |

| Solvent-Free Synthesis | Reaction of a suitable precursor alcohol with a thiol using a catalyst like TAPC. | Reduced solvent waste, potential for lower energy consumption. | organic-chemistry.org |

Functionalization and Derivatization Strategies for this compound

The bifunctional nature of this compound, containing both a tertiary alcohol and a thioether group, allows for a variety of selective chemical transformations.

Selective Reactions at the Hydroxyl Group

The tertiary hydroxyl group is a key site for functionalization, primarily through esterification and etherification, although its steric hindrance presents challenges.

Esterification: Direct esterification of tertiary alcohols is often difficult due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, specialized methods have been developed to overcome these limitations. One effective approach involves the use of sulfonic acid cation exchange resins as catalysts in a non-aqueous system. google.com This method allows for the direct esterification of aliphatic tertiary alcohols with carboxylic acids at moderate temperatures, minimizing dehydration byproducts. google.com

Enzymatic methods provide a milder and more selective alternative. Lipases, for instance, can catalyze the esterification of tertiary alcohols with high efficiency. Studies on the lipase-catalyzed transesterification of tert-amyl alcohol have shown high conversion yields, demonstrating the feasibility of this green approach for the sterically hindered hydroxyl group of this compound. ebi.ac.uk

Etherification: The synthesis of ethers from tertiary alcohols is also challenging. Acid-catalyzed methods often lead to elimination. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally not effective for tertiary alcohols due to the strong basicity of the tertiary alkoxide, which favors elimination of the alkyl halide. More specialized reagents and conditions are typically required to achieve successful etherification.

| Reaction Type | Reagents and Conditions | Key Features | Reference |

| Catalytic Esterification | Carboxylic acid, sulfonic acid cation exchange resin (macro-reticular), non-aqueous solvent, -20°C to 50°C. | Avoids strong mineral acids, minimizes elimination, catalyst is recyclable. | google.com |

| Enzymatic Esterification | Acyl donor (e.g., ester, acid anhydride), immobilized lipase (B570770) (e.g., Novozym 435), organic solvent. | High selectivity for the hydroxyl group, mild reaction conditions, environmentally benign. | ebi.ac.uk |

Transformations Involving the Thioether Moiety

The sulfur atom of the thioether group is a versatile handle for chemical modification, primarily through oxidation and alkylation.

Oxidation to Sulfoxides and Sulfones: The thioether moiety can be selectively oxidized to the corresponding sulfoxide (B87167) and, with more potent oxidizing agents or harsher conditions, to the sulfone. This transformation introduces polarity and the potential for new chemical reactivity. A wide array of reagents can accomplish this transformation with varying degrees of selectivity. organic-chemistry.org

For a selective oxidation to the sulfoxide, common reagents include hydrogen peroxide in the presence of a catalyst like triflic acid, or metal-free systems using quinoid catalysts with oxygen. organic-chemistry.org For the complete oxidation to the sulfone, stronger oxidants or different catalysts are employed. For example, hydrogen peroxide catalyzed by niobium carbide is effective for sulfone formation, whereas tantalum carbide under similar conditions favors the sulfoxide. organic-chemistry.org The resulting compounds, 2-Methyl-4-(methylsulfinyl)butan-2-ol and 2-Methyl-4-(methylsulfonyl)butan-2-ol, are valuable derivatives with altered physical and chemical properties.

| Transformation | Reagent(s) | Product | Reference |

| Sulfoxide Formation | H₂O₂ / Triflic Acid | 2-Methyl-4-(methylsulfinyl)butan-2-ol | organic-chemistry.org |

| Sulfoxide Formation | 1-hexylKuQuinone (KuQ), O₂, light, HFIP | 2-Methyl-4-(methylsulfinyl)butan-2-ol | organic-chemistry.org |

| Sulfone Formation | H₂O₂ / Niobium Carbide | 2-Methyl-4-(methylsulfonyl)butan-2-ol | organic-chemistry.org |

| Sulfone Formation | 30% H₂O₂ / Acetic Acid | 2-Methyl-4-(methylsulfonyl)butan-2-ol | chemicalbook.com |

Alkylation to Sulfonium (B1226848) Salts: The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, reacting with alkylating agents to form sulfonium salts. Strong alkylating agents such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) or methyl fluorosulfonate are effective for this purpose. rsc.org This reaction converts the neutral thioether into a positively charged sulfonium salt, which can then be used as a leaving group in subsequent reactions or as an ionic liquid precursor. The reaction of this compound with an alkyl halide like methyl iodide would yield a tertiary sulfonium salt, significantly altering the molecule's solubility and reactivity.

Modifications of the Branched Carbon Skeleton

Modifying the carbon skeleton of a tertiary alcohol like this compound is a significant synthetic challenge. Such transformations often require harsh conditions and can be difficult to control. Skeletal rearrangements of tertiary alcohols can sometimes be induced under strongly acidic conditions, often proceeding via carbocation intermediates, but these reactions can lead to a mixture of products.

Specific literature detailing the skeletal modification of this compound is scarce. However, general strategies in organic synthesis for related structures could theoretically be applied. For instance, chemo-enzymatic oxidative rearrangement has been demonstrated for tertiary allylic alcohols, indicating that combining biocatalysis with chemical methods can achieve complex skeletal changes. researchgate.net The application of such strategies to a saturated, non-allylic alcohol like this compound would require significant research and development to establish feasibility and control over the reaction outcome. Without specific precedent, any proposed skeletal modification remains speculative.

Mechanistic Organic Chemistry and Reactivity of 2 Methyl 4 Methylthio Butan 2 Ol

Reaction Pathways and Kinetic Investigations of 2-Methyl-4-(methylthio)butan-2-ol

The reaction pathways of this compound are of interest in various chemical contexts, including atmospheric chemistry and industrial processes. The presence of both a hydroxyl group and a thioether functionality allows for a range of potential reactions.

One significant area of study is its oxidation, particularly its reaction with hydroxyl (OH) radicals in the gas phase, which is relevant to atmospheric chemistry. While direct kinetic data for this compound is scarce in the provided results, we can infer its likely reactivity by examining related compounds. For instance, studies on various methyl-butenols have determined their gas-phase reaction rate coefficients with OH radicals. These reactions are rapid, with rate constants typically in the range of (3.90–14.55) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The primary mechanism for these unsaturated alcohols is the addition of the OH radical to the carbon-carbon double bond. nih.gov For a saturated alcohol like this compound, the initial reaction with OH radicals would likely proceed via H-atom abstraction from the carbon backbone or the hydroxyl group.

Theoretical studies on the oxidation of similar molecules, such as 2-methoxyethanol (B45455), show that H-atom abstraction is a key initial step. nih.gov The site of abstraction is influenced by the bond dissociation energies of the C-H and O-H bonds. For instance, in 2-methoxyethanol, the Cα-H bonds are weaker and more susceptible to abstraction compared to the O-H bond. nih.gov A similar trend would be expected for this compound, where abstraction could occur at multiple sites.

The degradation mechanism following the initial oxidation can be complex. In the presence of NOx, the resulting alkyl radicals can react with O₂ to form peroxy radicals, leading to the formation of various oxygenated products. For example, the oxidation of 2-methyl-3-buten-2-ol (B93329) can lead to the formation of formaldehyde (B43269) and 2-hydroxy-2-methylpropanal (B1210290). nih.gov

The following table summarizes the rate constants for the reaction of various butenol (B1619263) isomers with OH radicals, which can provide a comparative basis for estimating the reactivity of this compound.

| Compound | Rate Constant (k) (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

| 2-methyl-3-buten-2-ol | 6.32 ± 0.49 |

| 3-methyl-2-buten-1-ol | 14.55 ± 0.93 |

| 3-methyl-3-buten-1-ol | 10.04 ± 0.78 |

| 2-methyl-3-buten-1-ol | 5.31 ± 0.37 |

| 3-methyl-3-buten-2-ol | 11.71 ± 1.29 |

Table 1: Rate coefficients for the gas-phase reaction of various methyl-butenols with OH radicals at 298 ± 2 K. nih.gov

Stereochemical Outcomes and Stereoselectivity in Reactions of this compound

The stereochemistry of reactions involving this compound is an important consideration, particularly as the related compound, 4-(methylthio)butan-2-ol, is a chiral molecule. foodb.ca Although this compound itself is achiral, reactions at the C2 position or enzymatic transformations could potentially introduce stereocenters.

Studies on the oxidation of secondary alcohols using copper/L-proline/TEMPO catalyst systems provide insight into the stereochemical aspects of such reactions. mdpi.com While this research focused on the oxidation of a secondary alcohol to a ketone, the principles of catalyst-substrate interaction and the influence of chiral ligands are relevant. Density functional theory (DFT) calculations have been used to elucidate the mechanisms of these reactions, showing how the catalyst can influence the reaction pathway. mdpi.com

In the context of this compound, if it were to undergo a reaction that creates a new stereocenter, the use of a chiral catalyst or enzyme could lead to a stereoselective outcome, favoring the formation of one enantiomer or diastereomer over another. The specific stereochemical outcome would depend on the reaction mechanism and the nature of the chiral influence.

Intermolecular and Intramolecular Interactions Influencing Reactivity

The reactivity of this compound is influenced by both intermolecular and intramolecular interactions. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the sulfur atom of the methylthio group can act as a weak hydrogen bond acceptor.

Intermolecular hydrogen bonding with solvent molecules or other reactants can significantly affect reaction rates and pathways. For example, in protic solvents, the hydroxyl group can be solvated, which can influence its acidity and nucleophilicity. Investigations into mixtures of 2-methyl-1-pentanol (B47364) with various 1-alkanols have shown that intermolecular forces, including hydrogen bonding and dipole-dipole interactions, play a crucial role in the thermodynamic and transport properties of the mixtures. bohrium.com Steric hindrance from the alkyl chains can weaken these intermolecular forces. bohrium.com

Intramolecular interactions can also play a role. Theoretical studies on 2-methoxyethanol have shown that the most stable conformer is stabilized by an intramolecular hydrogen bond. nih.gov It is plausible that this compound could also adopt conformations that allow for intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom, although this interaction would be weaker than with an oxygen atom. Such an interaction could influence the molecule's conformational preferences and, consequently, its reactivity at different sites.

Spectroscopic Probing of Reaction Intermediates and Transition States

The study of reaction mechanisms often relies on spectroscopic techniques to detect and characterize transient intermediates and transition states. While specific spectroscopic studies on the reaction intermediates of this compound were not found in the search results, general principles of spectroscopic analysis are applicable.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools. For instance, in the oxidation of methyl-butenols, reaction products such as formaldehyde and 2-hydroxy-2-methylpropanal have been identified, likely through gas chromatography coupled with mass spectrometry (GC-MS). nih.gov

Advanced techniques like time-resolved spectroscopy could be employed to observe short-lived species. For example, in the OH-initiated oxidation, laser-induced fluorescence or cavity ring-down spectroscopy could be used to monitor the concentration of OH radicals and determine reaction kinetics.

The following table lists potential spectroscopic techniques and their applications in studying the reactivity of this compound.

| Spectroscopic Technique | Application |

| Nuclear Magnetic Resonance (NMR) | Structure elucidation of starting materials and stable products. Can be used to monitor reaction progress. |

| Mass Spectrometry (MS) | Identification of reaction products and intermediates by their mass-to-charge ratio and fragmentation patterns. |

| Infrared (IR) Spectroscopy | Monitoring changes in functional groups during a reaction, such as the disappearance of the O-H stretch or the appearance of a C=O stretch in an oxidation reaction. |

| Time-Resolved Spectroscopy | Detection and characterization of short-lived reaction intermediates and transition states. |

Table 2: Potential spectroscopic techniques for studying the reactivity of this compound.

Computational Chemistry and Quantum Mechanical Analysis of Reaction Mechanisms

Computational chemistry and quantum mechanical methods are powerful tools for elucidating the detailed mechanisms of chemical reactions. numberanalytics.comresearchgate.netresearchgate.net These approaches allow for the investigation of reaction pathways, the characterization of transition states, and the calculation of reaction energetics.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms in organic chemistry. researchgate.net For example, DFT calculations have been successfully applied to investigate the oxidation of secondary alcohols, providing insights into the potential energy surfaces of different reaction pathways and identifying the most favorable mechanism. mdpi.com In a study on a Cu(I)/L-Proline-TEMPO catalyzed oxidation, DFT calculations revealed two plausible reaction pathways with calculated energy spans of 23.6 kcal/mol and 22.8 kcal/mol. mdpi.com

For this compound, computational methods could be used to:

Determine the most stable conformers and the potential for intramolecular hydrogen bonding.

Calculate the bond dissociation energies for all C-H and O-H bonds to predict the most likely sites for hydrogen abstraction. nih.gov

Model the reaction pathways for its oxidation by various oxidants, such as OH radicals.

Calculate the activation energies for different pathways to determine the most kinetically favorable route.

Simulate spectroscopic properties to aid in the interpretation of experimental data.

The following table provides examples of computational parameters that can be calculated to understand the reactivity of this compound.

| Computational Parameter | Significance |

| Relative Conformer Energies | Determines the most stable ground-state geometries of the molecule. nih.gov |

| Bond Dissociation Energies | Predicts the weakest bonds and therefore the most likely sites of initial reaction. nih.gov |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. mdpi.com |

| Reaction Enthalpy (ΔH) | The overall energy change of a reaction, indicating whether it is exothermic or endothermic. nih.gov |

Table 3: Key parameters from computational analysis for understanding reaction mechanisms.

Advanced Analytical Methodologies for Characterization and Trace Analysis of 2 Methyl 4 Methylthio Butan 2 Ol

High-Resolution Chromatographic Separations

Chromatographic techniques are essential for isolating 2-Methyl-4-(methylthio)butan-2-ol from other components in a sample, which is a critical prerequisite for accurate analysis.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Given its sulfur content, coupling GC with sulfur-selective detectors provides excellent sensitivity and selectivity. frontiersin.org

For trace analysis, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) are often employed to concentrate volatile sulfur compounds (VSCs) from the sample matrix before injection into the GC system. frontiersin.orgresearchgate.net To prevent degradation and interaction with active sites in the GC system, silylation of the glass liners is often recommended. acs.orgacs.org

When coupled with mass spectrometry (GC-MS), this technique not only separates the compound but also provides structural information. For enhanced separation in highly complex samples, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can be utilized, offering superior resolving power. acs.orgacs.org

Table 1: Illustrative GC Parameters for Analysis of Thioether Alcohols

| Parameter | Typical Setting | Purpose |

| Column | Mid-polarity (e.g., DB-624) or non-polar (e.g., DB-1, DB-5) fused silica (B1680970) capillary column | Separation based on boiling point and polarity. |

| Injector | Split/Splitless or Cool On-Column | Introduction of the sample onto the column. |

| Oven Program | Initial temp: 40-60°C, ramp to 250-300°C | Elution of compounds with a wide range of volatilities. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Detector | Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD), Mass Spectrometer (MS) | Selective detection of sulfur compounds or universal detection and identification. |

This table presents typical starting parameters for method development and may require optimization for specific applications.

While GC is often preferred for volatile sulfur compounds, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly for less volatile or thermally labile sulfur-containing molecules. nih.gov For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most probable approach. nih.gov

The separation would be performed on a non-polar stationary phase, such as a C18 or C8 column, with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection can be achieved using a UV detector, although this may lack sensitivity if the chromophore is weak. nih.gov Coupling LC with mass spectrometry (LC-MS) provides a more universal and sensitive detection method, capable of both quantification and structural confirmation. chromatographyonline.commdpi.com

Table 2: Representative LC Parameters for Organosulfur Compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detector | UV-Vis or Mass Spectrometer (MS) | Detection of the analyte as it elutes from the column. |

This table outlines common conditions for the analysis of organosulfur compounds and serves as a guideline.

Since the carbon atom bearing the hydroxyl group in this compound is not a stereocenter (due to two methyl groups being attached), the molecule itself is not chiral. However, if a related chiral thioether alcohol were to be analyzed, chiral chromatography would be essential to separate its enantiomers.

Chiral separations are predominantly carried out using either GC or HPLC equipped with a chiral stationary phase (CSP). nih.govsci-hub.se For GC, CSPs based on derivatized cyclodextrins are widely used. researchgate.netgcms.cz These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times. researchgate.net

In HPLC, a wide variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and macrocyclic antibiotics. csfarmacie.czchromatographyonline.com The choice of CSP and mobile phase is critical for achieving enantiomeric resolution. csfarmacie.cz The determination of the enantiomeric excess (e.e.) is crucial in fields like pharmaceuticals and flavor chemistry, where enantiomers can have different biological activities or sensory properties. acs.orgnih.gov

Advanced Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. mdpi.compnnl.gov For a molecule like this compound (C₆H₁₄OS), HRMS can confirm its formula by matching the measured accurate mass to the theoretical calculated mass, thereby providing a high degree of confidence in its identification. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the fragmentation pattern in an electron ionization (EI) source would be influenced by both the tertiary alcohol and the thioether functionalities.

The molecular ion ([M]⁺˙) of tertiary alcohols is often weak or entirely absent due to its instability. whitman.edu Two primary fragmentation pathways are expected for alcohols:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, leading to an [M-18]⁺˙ ion. libretexts.orgntu.edu.sgjove.com

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. libretexts.orgntu.edu.sg For a tertiary alcohol, this results in the loss of an alkyl radical and the formation of a stable, resonance-stabilized oxonium ion.

The thioether group also directs fragmentation, typically involving cleavage of the C-S bond or the C-C bond alpha to the sulfur atom. The combination of these fragmentation patterns provides a unique fingerprint for the molecule.

Table 3: Predicted Key MS/MS Fragments for this compound (C₆H₁₄OS, MW: 134.24)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Pathway |

| 134 ([M]⁺˙) | 119 | 15 (•CH₃) | α-cleavage: Loss of a methyl radical from the tertiary carbon. |

| 134 ([M]⁺˙) | 116 | 18 (H₂O) | Dehydration: Loss of a water molecule. whitman.edu |

| 134 ([M]⁺˙) | 105 | 29 (•C₂H₅) | α-cleavage: Loss of an ethyl radical from the tertiary carbon. |

| 134 ([M]⁺˙) | 75 | 59 (•C₃H₇S) | Cleavage of the C-C bond between C2 and C3. |

| 134 ([M]⁺˙) | 61 | 73 (•C₄H₉O) | Cleavage of the C-S bond with charge retention on the methylthio fragment. |

This table represents predicted fragmentation based on established principles of mass spectrometry for alcohols and thioethers. Actual fragmentation can vary with instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including this compound. It provides insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C(1)H3 (S-CH3) | ~2.1 | ~15 |

| C(2)(CH3)2 | ~1.2 | ~25-30 |

| C(3)H2 | ~2.6 | ~40 |

| C(4) | - | ~70 |

| OH | Variable | - |

Note: These are predicted values based on standard chemical shift tables and analysis of similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network of this compound, multidimensional NMR techniques are indispensable. These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This 2D-NMR technique would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a correlation between the protons of the C(3)H2 group and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each proton signal to its corresponding carbon atom in the molecule's backbone.

Dynamic NMR (DNMR) is a powerful method used to study the rates of conformational changes in molecules. researchgate.net For this compound, DNMR could be employed to investigate the rotational dynamics around the C(3)-C(4) and C(2)-S bonds.

At low temperatures, the rotation around these bonds might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to a broadening of the signals and eventually their coalescence into a single time-averaged signal. By analyzing the shape of the NMR signals at different temperatures, it is possible to calculate the energy barriers for these rotational processes. This information is valuable for understanding the molecule's flexibility and its preferred conformations in solution.

Hyphenated Analytical Techniques for Complex Mixture Analysis

In many practical scenarios, this compound may be present as a component in a complex mixture. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of such samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying volatile and non-volatile compounds, respectively. uoguelph.canih.govrsc.org The choice between GC-MS and LC-MS for the analysis of this compound would depend on its volatility and thermal stability.

For GC-MS analysis , optimization of the method would involve selecting the appropriate capillary column (e.g., a non-polar or mid-polar column), optimizing the oven temperature program to ensure good separation from other components, and setting the mass spectrometer to scan for the expected molecular ion and characteristic fragment ions of the compound. srce.hr

Table 2: Illustrative Optimized Parameters for GC-MS Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

For LC-MS analysis , method development would focus on choosing a suitable stationary phase (e.g., C18 for reversed-phase chromatography), selecting the mobile phase composition and gradient to achieve optimal separation, and tuning the mass spectrometer's ionization source (e.g., electrospray ionization - ESI) and collision energy for sensitive detection. rsc.org The integration of LC with MS is a powerful tool for analyzing complex mixtures. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a cutting-edge technique that combines the separation power of HPLC with the structural elucidation capabilities of NMR. sumitomo-chem.co.jpmdpi.com This technique allows for the direct, in-situ structural characterization of compounds as they elute from the chromatography column, which is particularly advantageous for analyzing complex mixtures containing unknown or labile components. researchgate.netmdpi.com

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized flow cell within the NMR spectrometer's probe. sumitomo-chem.co.jp As a peak corresponding to a compound of interest, such as this compound, passes through the flow cell, its NMR spectrum can be acquired. To overcome the inherent low sensitivity of NMR, several approaches can be used, including stop-flow, loop collection, and solid-phase extraction (SPE) trapping. nih.govnih.gov In stop-flow LC-NMR, the chromatographic flow is halted when the peak of interest is in the flow cell, allowing for longer acquisition times and the performance of more advanced 2D-NMR experiments. nih.gov

Table 3: Key Operational Modes of LC-NMR

| Mode | Description | Advantages | Disadvantages |

| Continuous Flow | NMR spectra are acquired continuously as the eluent flows through the probe. mdpi.com | Provides a real-time chromatogram with NMR data for all eluting peaks. | Lower sensitivity due to short residence time in the detection coil. nih.gov |

| Stop-Flow | The chromatographic flow is stopped when the peak of interest is in the NMR flow cell. nih.gov | Allows for longer acquisition times, improving signal-to-noise and enabling 2D-NMR experiments. | Time-consuming for multiple peaks; potential for diffusion and peak broadening. |

| LC-SPE-NMR | Eluted peaks are trapped on solid-phase extraction cartridges, which are then analyzed by NMR. nih.gov | Overcomes solvent interference issues and allows for sample concentration. | More complex setup; potential for sample loss during trapping and elution. |

By utilizing LC-NMR, it would be possible to obtain detailed structural information for this compound directly from a complex mixture, confirming its identity without the need for prior isolation and purification.

Biochemical and Environmental Transformations of 2 Methyl 4 Methylthio Butan 2 Ol

Microbial Metabolism and Biotransformation Pathways

The microbial breakdown of 2-Methyl-4-(methylthio)butan-2-ol is anticipated to proceed through pathways targeting its sulfur-containing moiety and, to a lesser extent, its tertiary alcohol structure. Organosulfur compounds are common in wastewater, and their biodegradation is a subject of significant study. nih.gov

The enzymatic degradation of this compound is dictated by its structure. Tertiary alcohols, unlike primary and secondary alcohols, lack an alpha-hydrogen atom and are therefore resistant to direct oxidation by typical alcohol dehydrogenases, which are common in many bacteria. nih.govnih.gov However, other enzymatic systems may be capable of transforming the molecule. The photocatalytic conversion of tertiary alcohols has been shown to proceed via a selective cleavage of carbon-carbon bonds, which could be mimicked by certain microbial enzyme systems, such as cytochrome P450 monooxygenases, that can catalyze challenging oxidations. nih.govtum.de

The thioether group is a more likely target for initial enzymatic attack. Thioethers are known to be oxidized by biologically relevant reactive oxygen species (ROS), a process analogous to the oxidation of methionine residues in proteins. nih.gov This oxidation converts the thioether to a more polar sulfoxide (B87167) and subsequently to a sulfone. nih.govmasterorganicchemistry.com This two-step oxidation is a common biological pathway. The bioactivation of certain antithrombotic prodrugs, for instance, involves the oxidation of a thioether group. wikipedia.org Furthermore, in some metabolic pathways, organosulfur compounds can be assimilated by microorganisms, with the sulfur being incorporated into amino acids. nih.gov

| Functional Group | Plausible Enzymatic Transformation | Resulting Products |

| Tertiary Alcohol | C-C bond cleavage (e.g., via monooxygenases) | Ketone and an alkane fragment |

| Thioether | Oxidation (e.g., via monooxygenases) | 2-Methyl-4-(methylsulfinyl)butan-2-ol (Sulfoxide) |

| Sulfoxide | Further Oxidation | 2-Methyl-4-(methylsulfonyl)butan-2-ol (Sulfone) |

| Thioether | Assimilation into sulfur metabolism | Incorporation into sulfur-containing amino acids |

This table presents inferred enzymatic transformations based on the known reactivity of the compound's functional groups.

While specific microorganisms that degrade this compound have not been explicitly identified, several types of microbes are known to metabolize related compounds and are likely candidates for its biotransformation. Research on the biodegradation of organosulfur compounds in bioreactors has highlighted the role of specific functional bacteria. nih.gov Additionally, various bacteria and fungi are known to produce and interact with branched-chain alcohols. nih.gov

Table of Microorganisms with Potential Transformation Capabilities:

| Microorganism | Known Metabolic Activity | Potential Role in Transformation | Source |

|---|---|---|---|

| Gordonia | Involved in sulfur metabolism. | Oxidation of the thioether group. | nih.gov |

| Thiobacillus | A well-known sulfur-oxidizing bacterium. | Oxidation of the thioether to sulfoxide and sulfone. | nih.gov |

| Ferruginibacter | Enriched in bioreactors treating organosulfur compounds. | General degradation and biofilm formation. | nih.gov |

| Rhodopseudomonas | Enriched in bioreactors treating organosulfur compounds. | General degradation and biofilm formation. | nih.gov |

| Enterococcus faecalis | Produces 1-butanol (B46404) and methyl-butanols. | Potential interaction with the alcohol moiety. | nih.gov |

| Klebsiella pneumoniae | Produces ethanol, 1-propanol, and isobutanol. | Potential interaction with the alcohol moiety. | nih.gov |

This table lists microorganisms that are likely capable of transforming this compound based on their known metabolic activities with related compounds.

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is influenced by a combination of abiotic degradation processes, including photochemical reactions in the atmosphere and chemical oxidation in aqueous environments, as well as its physical properties which dictate its movement between air, water, and soil.

Once volatilized into the atmosphere, this compound is subject to photochemical oxidation. The atmospheric chemistry of saturated alcohols is primarily initiated by their reaction with hydroxyl (OH) radicals. scielo.br For tertiary alcohols, this reaction involves the abstraction of a hydrogen atom from a C-H bond, rather than the O-H bond. scielo.br The resulting alkyl radical can then react with oxygen. The atmospheric half-life for a similar tertiary alcohol, t-butyl alcohol, is estimated to be about one week. scielo.br Studies on the photocatalysis of tertiary alcohols on titanium dioxide surfaces show that the reaction can lead to the selective cleavage of C-C bonds, resulting in the formation of a ketone and an alkane. nih.govtum.de

The thioether group is also susceptible to atmospheric oxidation. This can occur through photochemical processes involving radicals, but also through non-photochemical, spontaneous oxidation at air-water interfaces, such as those found in sea spray aerosols. acs.org These reactions convert the thioether to sulfoxide and sulfone products. acs.org

Hydrolysis is not a significant degradation pathway for this compound. Both the tertiary alcohol functional group and the thioether linkage are generally stable to hydrolysis under typical environmental conditions. researchgate.netresearchgate.net

However, other abiotic degradation pathways exist, primarily through oxidation. In aqueous environments, thioethers can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hypochlorite (B82951), which can be present due to industrial or natural processes. nih.govacs.org The oxidation of thioethers by H₂O₂ can be slow, but oxidation by hypochlorite is significantly faster, converting the thioether to its sulfoxide and sulfone forms. nih.govacs.org In some water treatment scenarios, powerful sulfate (B86663) radicals (SO₄•⁻) may be generated, which can also oxidize organic contaminants and potentially lead to the formation of organosulfate products. acs.orgescholarship.org Furthermore, spontaneous oxidation of thioethers has been observed in microdroplets, suggesting that physical processes in aerosols can drive chemical transformation without the need for light or catalysts. acs.org

Summary of Degradation Pathways:

| Pathway | Environment | Key Reactants/Conditions | Primary Products | Source |

|---|---|---|---|---|

| Microbial Oxidation | Soil, Water | Aerobic microorganisms | Sulfoxide, Sulfone | nih.govnih.gov |

| Photochemical Oxidation | Atmosphere | OH radicals, sunlight | Ketones, Alkanes, Sulfoxides, Sulfones | nih.govscielo.br |

| Spontaneous Oxidation | Air-Water Interface (Aerosols) | Microdroplets, O₂ | Sulfoxide, Sulfone | acs.org |

| Chemical Oxidation | Water | H₂O₂, Hypochlorite | Sulfoxide, Sulfone | nih.govacs.org |

The transport and partitioning of this compound in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While experimental data for this specific compound are scarce, its properties can be estimated based on similar molecules like 2-methyl-2-butanol (B152257) and 4-(methylthio)-2-butanone.

The molecule is expected to be a liquid with moderate water solubility due to the polar tertiary alcohol group. The thioether moiety and the hydrocarbon backbone contribute to some degree of hydrophobicity. Its moderate vapor pressure suggests it has the potential to volatilize from surface waters and soils into the atmosphere. sigmaaldrich.com Once in the environment, it will partition between air, water, and soil compartments. Its predicted octanol-water partition coefficient (logP or log Kow) would likely be low to moderate, indicating it would not be a strong sorber to soil and sediment organic matter.

The environmental mobility of this compound changes significantly upon degradation. The oxidation of the thioether group to the highly polar sulfoxide and sulfone derivatives would drastically increase water solubility and decrease vapor pressure, effectively reducing its volatility and mobility and retaining it in the aqueous phase. nih.govescholarship.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Amino-2-methyl-4-(methylthio)butan-1-ol |

| 2-Methyl-4-(methylsulfinyl)butan-2-ol |

| 2-Methyl-4-(methylsulfonyl)butan-2-ol |

| This compound |

| 2-methyl-2-butanol |

| 4-(methylthio)-2-butanone |

| Acetaldehyde |

| Acetyl-CoA |

| Alcohols |

| Aldehydes |

| Alkanes |

| Amino acids |

| Caffeic acid |

| Cysteine |

| Ethanol |

| Glutathione |

| Hydrogen peroxide |

| Hypochlorite |

| Isobutanol |

| Ketones |

| Malonyl-CoA |

| Methionine |

| N-acetylcysteine |

| Propionyl-CoA |

| Pyruvate |

| Sulfone |

| Sulfoxide |

| t-butyl alcohol |

| Thioacetic acid |

| Thioethers |

| Thiophenes |

Biogeochemical Cycling of Sulfur Involving this compound and Related Compounds

The biogeochemical cycling of sulfur is a complex series of processes that transform sulfur compounds, moving them through the Earth's lithosphere, hydrosphere, and atmosphere. Microorganisms play a central role in these transformations, which are vital for the availability of sulfur to living organisms and influence global climate. numberanalytics.comnumberanalytics.commicrobenotes.com While direct research on the biogeochemical cycling of this compound is limited, its structural features suggest it can participate in key microbial and environmental pathways analogous to other well-studied organosulfur compounds.

The sulfur atom in this compound is in a reduced state, making it a potential substrate for microbial metabolism within the broader sulfur cycle. This cycle involves both assimilation, where sulfur is incorporated into biomass, and dissimilation, where sulfur compounds are used for energy generation. numberanalytics.com The transformation of organosulfur compounds like this compound is a critical, yet often overlooked, component of this global cycle.

Key Transformation Pathways and Microbial Involvement

The environmental fate of this compound is likely dictated by microbial degradation. Diverse microorganisms, including bacteria, archaea, and fungi, possess the enzymatic machinery to metabolize a wide range of sulfur compounds. numberanalytics.commdpi.com The transformation of this compound can be hypothesized to proceed through several key steps, drawing parallels with known pathways for other organosulfur molecules.

One of the most significant pathways for the transformation of volatile organosulfur compounds in marine environments is the degradation of dimethylsulfoniopropionate (DMSP). nih.govnih.govwikipedia.org While structurally different, the metabolism of DMSP provides a model for how a methylthio-group-containing compound like this compound might be processed. The degradation of DMSP proceeds via two main routes: a cleavage pathway that produces dimethyl sulfide (B99878) (DMS) and a demethylation pathway that yields methanethiol (B179389) (CH₃SH). nih.govwikipedia.org

Similarly, the methylthio- group of this compound could be a target for microbial enzymes. Microorganisms could potentially cleave the C-S bond, releasing methanethiol. Methanethiol is a highly reactive and important intermediate in the sulfur cycle, which can be further oxidized to inorganic sulfur compounds or assimilated into sulfur-containing amino acids like methionine. nih.gov

Table 1: Potential Microbial Transformations of this compound and Related Compounds

| Compound | Potential Transformation Product(s) | Microbial Group(s) Potentially Involved | Significance in Sulfur Cycle |

|---|---|---|---|

| This compound | Methanethiol, Dimethyl sulfide (DMS), Sulfate | Sulfur-oxidizing bacteria (e.g., Thiobacillus), Sulfate-reducing bacteria (e.g., Desulfovibrio), Yeasts (e.g., Saccharomyces cerevisiae) | Contribution to volatile sulfur compounds pool, potential source of sulfate. |

| Dimethylsulfoniopropionate (DMSP) | Dimethyl sulfide (DMS), Methanethiol (CH₃SH), Acrylate | Marine bacteria (e.g., Roseobacter), Phytoplankton | Major precursor of atmospheric DMS, key role in marine sulfur cycle and climate regulation. nih.govnih.gov |

| Methanethiol (CH₃SH) | Dimethyl sulfide (DMS), Dimethyl disulfide (DMDS), Sulfate, Hydrogen sulfide (H₂S) | Methylotrophs, Sulfur-oxidizing bacteria | Central intermediate in the cycling of organosulfur compounds. nih.gov |

| Dimethyl sulfide (DMS) | Dimethyl sulfoxide (DMSO), Methane sulfonic acid (MSA), Sulfate | Marine bacteria, Atmospheric chemical reactions | Affects cloud formation and global climate. nih.gov |

Environmental Significance

The biogeochemical cycling of sulfur compounds, including potentially this compound, has significant environmental implications. The production of volatile sulfur compounds (VSCs) like DMS and methanethiol from the degradation of organosulfur precursors contributes to the characteristic odor of many natural environments, such as salt marshes and oceans. epa.gov

Furthermore, the atmospheric oxidation of DMS leads to the formation of sulfate aerosols, which act as cloud condensation nuclei. nih.gov This process influences cloud formation and the Earth's radiation budget, thereby playing a role in climate regulation. While the contribution of this compound to the global VSC budget is likely minor compared to major precursors like DMSP, its transformation in specific environments could be locally significant.

In terrestrial ecosystems, the microbial degradation of organosulfur compounds in soil is a crucial part of the sulfur cycle. jircas.go.jp Microorganisms can mineralize organic sulfur to inorganic forms like sulfate, which is an essential nutrient for plants. The degradation of compounds like this compound could contribute to this nutrient cycling.

Table 2: Key Sulfur Compounds in Biogeochemical Cycling

| Compound Name | Chemical Formula | Common Role in Sulfur Cycle |

|---|---|---|

| Sulfate | SO₄²⁻ | Primary inorganic sulfur source for assimilation, electron acceptor in anaerobic respiration. nih.gov |

| Sulfide | S²⁻ | Product of sulfate reduction, electron donor for sulfur-oxidizing bacteria. nih.gov |

| Dimethylsulfoniopropionate (DMSP) | (CH₃)₂S⁺CH₂CH₂COO⁻ | Major organosulfur compound in marine environments, precursor to DMS. nih.govwikipedia.org |

| Dimethyl sulfide (DMS) | (CH₃)₂S | Volatile sulfur compound influencing atmospheric chemistry and climate. nih.gov |

| Methanethiol | CH₃SH | Volatile intermediate in organosulfur degradation. nih.gov |

| This compound | C₆H₁₄OS | Potential substrate for microbial degradation, contributing to the volatile sulfur pool. |

Theoretical and Computational Chemistry of 2 Methyl 4 Methylthio Butan 2 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of a molecule, which in turn dictate its physical and chemical properties. For a molecule like 2-methyl-4-(methylthio)butan-2-ol, with several rotatable single bonds, a multitude of conformations exist.

Conformational analysis of similar molecules, such as 2-butanol, reveals the complexities of steric and electronic effects on the molecule's potential energy surface. The rotation around the C-C bonds leads to various staggered and eclipsed conformations, with the staggered forms generally being more stable due to reduced steric hindrance. In the case of this compound, the presence of a bulky tertiary alcohol group and a flexible methylthioethyl chain suggests a complex conformational landscape. The interactions between the hydroxyl group, the methyl groups, and the sulfur atom would be critical in determining the lowest energy conformers.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to identify stable conformers and the energy barriers between them. For a comprehensive analysis, a systematic search of the conformational space is typically performed by rotating around each dihedral angle. The resulting geometries are then optimized to find the local energy minima. While specific data for this compound is not present in the searched literature, studies on similar flexible molecules indicate that the most stable conformations would likely minimize steric repulsion between the larger functional groups.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, energy, and properties of molecules. DFT calculations on analogous tertiary alcohols and thioethers provide a framework for understanding this compound.

DFT studies on tertiary alcohols, for instance, have been used to calculate vibrational spectra and analyze bond strengths. researchgate.net Research on tert-amyl alcohol using the B3LYP functional with a 6-311+G** basis set has shown that steric hindrance can weaken the C-O and O-H bonds. researchgate.net A similar effect would be anticipated in this compound due to the presence of the tertiary alcohol group.

Furthermore, DFT is used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity. For thioethers, the sulfur atom's lone pairs often contribute significantly to the HOMO, making it a nucleophilic center. In this compound, both the oxygen of the hydroxyl group and the sulfur of the thioether group possess lone pairs, and their relative contributions to the HOMO would influence the molecule's reactivity profile.

A representative DFT study on a related compound, 2-(methylthio)nicotinic acid, utilized the B3LYP method with a 6-311G(d,p) basis set to analyze its electronic properties, including HOMO-LUMO energies and molecular electrostatic potential (MEP). mdpi.com Such calculations for this compound would reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

| Property | Predicted Value/Observation | Basis of Prediction |

|---|---|---|

| HOMO Energy | Relatively high, significant contribution from sulfur and oxygen lone pairs | General knowledge of thioethers and alcohols |

| LUMO Energy | Localized on antibonding orbitals | General principles of molecular orbital theory |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity | Inference from similar aliphatic compounds |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen and sulfur atoms | Expected electron distribution |

Reaction Pathway Exploration and Transition State Characterization via Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for exploring reaction mechanisms. These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

For this compound, several reaction pathways could be of interest, such as its oxidation or dehydration. The oxidation of thioethers is a common reaction, and computational studies have investigated the mechanisms of oxidation of aliphatic thioethers by hydroxyl radicals. acs.org Similarly, the dehydration of alcohols to form alkenes is a classic organic reaction, and the mechanisms for tertiary alcohols typically proceed through an E1 pathway involving a carbocation intermediate. libretexts.org

Ab initio calculations, often in conjunction with DFT, can be used to locate the transition state structures for such reactions and calculate their activation energies. This information provides a quantitative understanding of the reaction kinetics. For example, in the dehydration of this compound, computational methods could be used to compare the energy barriers for different possible elimination pathways, predicting the major and minor products. While specific ab initio studies on this molecule were not found, research on the hydrodeoxygenation of alcohols over catalysts has utilized quantum mechanics to calculate activation energies, demonstrating the utility of these methods. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) (without health/safety data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its activity or properties. These models are built upon molecular descriptors, which are numerical values that encode structural information.

While no specific QSAR or QSPR studies for this compound were identified, extensive research has been conducted on aliphatic alcohols. mdpi.comnih.govhnust.edu.cnresearchgate.net These studies have successfully developed models to predict various physicochemical properties such as boiling point, water solubility, and chromatographic retention indices. mdpi.comnih.govresearchgate.net

The general approach involves generating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to find a mathematical relationship between these descriptors and the property of interest. For this compound, descriptors could include topological indices, quantum chemical parameters (like HOMO/LUMO energies), and steric parameters.

A QSPR study on aliphatic alcohols, for instance, divided the molecular structure into an alkyl group (R) and a hydroxyl group (OH) to develop predictive models for properties like boiling point and water solubility. mdpi.comnih.govresearchgate.net A similar approach could be applied to a series of thioether alcohols to develop predictive models for their properties.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular branching |

| Constitutional | Molecular Weight | Size of the molecule |

| Quantum Chemical | HOMO Energy | Electron-donating ability |

| Geometric | Molecular Surface Area | Molecular shape and size |

Advanced Applications in Chemical Synthesis and Materials Science Non Human, Non Clinical

2-Methyl-4-(methylthio)butan-2-ol as a Versatile Intermediate in Organic Synthesis

While specific, extensively documented industrial-scale syntheses using this compound as a primary intermediate are not widely reported in publicly available literature, its chemical structure suggests its utility as a versatile precursor for a variety of more complex molecules. The presence of both a hydroxyl group and a thioether linkage allows for selective reactions at either functional site.

The tertiary alcohol can undergo reactions typical of this functional group. For instance, it can be a precursor for the synthesis of corresponding alkenes through dehydration reactions. The thioether group, on the other hand, can be oxidized to a sulfoxide (B87167) or a sulfone, which are important functional groups in various specialty chemicals. wikipedia.org This dual reactivity makes it a potentially valuable starting material for the synthesis of bifunctional or more complex molecules.

General synthetic strategies for thioethers often involve the reaction of thiols with alcohols. nih.govresearchgate.net For example, metal-free dehydrative thioetherification methods have been developed to convert various alcohols and thiols into thioethers. nih.gov These methods highlight the fundamental reactions that could be adapted to either synthesize this compound or to use it as a reactant to build larger molecules. The synthesis of related compounds, such as 2-methyl-4-phenylbutan-2-ol, often involves Grignard-type reactions, showcasing the types of synthetic transformations that could be applied to molecules with a similar carbon skeleton. chemicalbook.com

Development of Specialty Chemicals and Reagents Derived from this compound

The functional groups of this compound allow for its derivatization into a range of specialty chemicals and reagents. The thioether moiety is of particular interest as organosulfur compounds have significant industrial importance, finding use as agrochemicals and pharmacologically active compounds. nih.gov

The oxidation of the thioether to a sulfoxide or sulfone is a key transformation. Sulfoxides and sulfones are valuable functional groups in their own right and are present in a variety of specialty chemicals. For instance, dimethyl sulfoxide (DMSO) is a widely used solvent, and sulfones are known for their chemical stability. wikipedia.org The oxidation of thiols and thioethers is a fundamental reaction in organic chemistry, with various methods available to achieve this transformation. masterorganicchemistry.com

Furthermore, the hydroxyl group can be esterified or etherified to introduce other functionalities, leading to a diverse array of potential products. For example, the reaction of alcohols with thiols to form thioethers is a well-established synthetic route, and the reverse, the cleavage of the C-S bond, can also be achieved under specific conditions, offering further synthetic flexibility. nih.govnih.gov The development of catalysts for such transformations, including both homogeneous and heterogeneous systems, is an active area of research. nih.govchemrevlett.com

The combination of the tertiary alcohol and the thioether allows for the creation of bifunctional molecules that could be used as crosslinking agents, building blocks for polymers, or as ligands for metal catalysts. While specific commercial examples derived directly from this compound are not prominent in the literature, the fundamental reactivity of its constituent functional groups provides a clear pathway for the design and synthesis of novel specialty chemicals.

Role in the Engineering of Advanced Materials and Nanostructures

The presence of a sulfur atom in this compound makes it a candidate for applications in materials science, particularly in the surface modification of metals and the development of functional polymers and coatings.

Thioethers are known to adsorb onto metal surfaces, such as gold, forming self-assembled monolayers (SAMs). rsc.orgresearchgate.net This property is well-documented for a variety of organosulfur compounds and is a cornerstone of surface engineering for applications in electronics, sensors, and biocompatible coatings. nih.gov The thioether group in this compound can act as an anchor, binding the molecule to the surface.

While thiols have been more extensively studied for SAM formation, thioethers represent an interesting alternative. researchgate.net They can offer different adsorption geometries and potentially lead to monolayers with fewer defects. researchgate.net The self-assembly process is driven by the interaction between the sulfur atom and the metal surface, as well as by intermolecular interactions between the adsorbed molecules. nih.gov

The tertiary alcohol group of this compound would be exposed at the surface of a SAM, providing a hydrophilic and reactive interface. This hydroxyl functionality could then be used for further chemical modifications, such as grafting other molecules or polymers to the surface. Research on thioether-functionalized fullerenes has shown that the thioether sulfur acts as the anchoring group on gold surfaces. rsc.org Similarly, studies on 3-(methylthio)propanol on Au(111) have explored the role of hydrogen bonding and chirality in the self-assembly of functionalized thioethers. researchgate.net These studies provide a strong basis for predicting that this compound could form ordered layers on suitable substrates, with the potential to control surface properties.

Table 1: Comparison of Anchoring Groups for Self-Assembled Monolayers

| Anchoring Group | Bonding to Gold | Stability of SAM | Potential for Functionalization |

| Thiol (-SH) | Strong covalent bond | High | High |

| Thioether (-S-) | Coordinate bond | Moderate to High | High |

| Disulfide (-S-S-) | Cleavage to form two thiol-gold bonds | High | High |

This table provides a generalized comparison based on existing literature on self-assembled monolayers.

The dual functionality of this compound makes it a potential monomer or functional additive for the synthesis of advanced polymers and coatings. The hydroxyl group can participate in polymerization reactions, such as esterification or urethane (B1682113) formation, to be incorporated into a polymer backbone or as a pendant group.

The thioether moiety can impart specific properties to the resulting polymer. For example, thioether-containing polymers have been investigated for their ability to stabilize gold nanoparticles, leading to materials with superior colloidal stability. nih.gov Thioether-functionalized cellulose (B213188) has been developed as an oxidation-responsive biomaterial, where the thioether can be oxidized to a more hydrophilic sulfoxide, changing the material's properties in response to an external stimulus. biorxiv.org

Furthermore, the development of thioether-functional oligomeric polythiols for use in coating compositions highlights the industrial interest in this class of materials. researchgate.net These materials can be used to prepare rigid articles, including optical articles, demonstrating the versatility of thioether-containing polymers. The synthesis of such polymers can involve various reaction pathways, including the reaction of compounds with thiol groups with other reactive molecules. researchgate.net While direct polymerization of this compound is not explicitly detailed in the reviewed literature, its structure is amenable to incorporation into various polymer systems to create functional materials.

Future Research Directions and Emerging Trends for 2 Methyl 4 Methylthio Butan 2 Ol

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, and their application to flavor science holds immense potential. For 2-Methyl-4-(methylthio)butan-2-ol, these computational tools can be leveraged in several ways:

In Silico Design and Flavor Prediction: AI and ML models can be trained on vast datasets of existing flavor molecules to predict the sensory attributes of novel compounds. researchgate.netnih.gov By inputting the structure of this compound and its analogs, researchers could predict their flavor profiles, intensity, and potential off-notes without the need for initial synthesis and sensory panel testing. acs.orgrsc.org This predictive capability can accelerate the discovery of new flavor variations with desirable characteristics. For instance, models like FlavorGraph, which map relationships between food ingredients and flavor compounds, could be expanded to include sulfur-containing molecules, suggesting novel pairings and applications for this compound. nvidia.com

Retrosynthesis and Process Optimization: Generative AI models are being developed to propose novel and efficient synthetic routes for complex molecules. youtube.com For this compound, AI could identify more sustainable or cost-effective pathways by exploring a vast chemical reaction space. youtube.com These models can consider factors like atom economy, reaction conditions, and catalyst performance to optimize the production process.

High-Throughput Screening: AI can be integrated with high-throughput screening platforms to rapidly evaluate the properties of numerous candidate molecules. researchgate.net This synergy allows for the efficient identification of derivatives of this compound with enhanced stability, solubility, or flavor release characteristics.

Table 1: Potential AI and ML Applications for this compound

| Application Area | AI/ML Tool | Potential Outcome |

| Flavor Prediction | Predictive Analytics, Deep Learning | Accurate prediction of sensory attributes (e.g., meaty, sulfury, fruity) and flavor intensity. |

| Synthesis Design | Generative Models, Retrosynthesis Software | Identification of novel, more efficient, and sustainable synthetic pathways. |

| Process Optimization | Reinforcement Learning, Process Modeling | Optimization of reaction conditions (temperature, pressure, catalyst) for improved yield and purity. |

Exploration of Novel Catalytic Systems for Sustainable Production

The synthesis of this compound, a tertiary alcohol, can benefit significantly from the development of novel and sustainable catalytic systems. Future research is likely to focus on:

Biocatalysis: The use of enzymes for chemical synthesis offers a green alternative to traditional chemical methods. Researchers may explore the use of engineered enzymes to catalyze the formation of this compound with high stereoselectivity, which can be crucial for its flavor profile. numberanalytics.com This biotechnological approach could lead to the production of "natural" labeled flavor compounds. acs.org